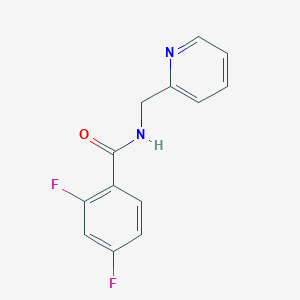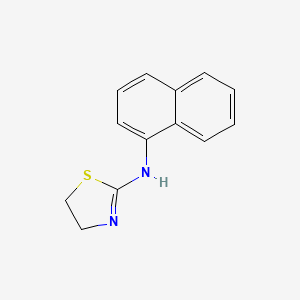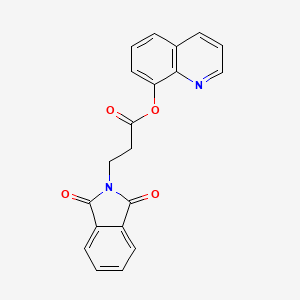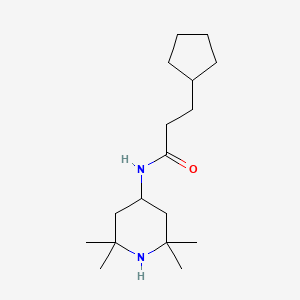
N-(4-bromo-1-naphthyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-1-naphthyl)propanamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a member of the class of naphthalenes that has a bromine atom at the 4-position and an amide group at the 1-position. BNPA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-1-naphthyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. N-(4-bromo-1-naphthyl)propanamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-1-naphthyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-1-naphthyl)propanamide in lab experiments is its high potency as a COX-2 inhibitor. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-(4-bromo-1-naphthyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-1-naphthyl)propanamide. One area of research is the development of new synthetic methods for N-(4-bromo-1-naphthyl)propanamide that are more efficient and environmentally friendly. Another area of research is the development of new applications for N-(4-bromo-1-naphthyl)propanamide, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to explore the potential use of N-(4-bromo-1-naphthyl)propanamide as a therapeutic agent for the treatment of inflammatory conditions and cancer.
Métodos De Síntesis
N-(4-bromo-1-naphthyl)propanamide can be synthesized through a variety of methods, including the reaction of 4-bromo-1-naphthylamine with propionyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-1-naphthylamine with propionic anhydride in the presence of a base. These methods have been found to be effective in producing high yields of N-(4-bromo-1-naphthyl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-1-naphthyl)propanamide has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N-(4-bromonaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLICMEEOZSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)






![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
